Omeprazole sulfone-d3

Übersicht

Beschreibung

Omeprazolsulfon-d3 ist eine deuterierte Form von Omeprazolsulfon, das ein Metabolit von Omeprazol ist. Omeprazol ist ein bekannter Protonenpumpenhemmer, der zur Behandlung von Erkrankungen wie gastroösophagealer Refluxkrankheit und Magengeschwüren eingesetzt wird. Die deuterierte Form, Omeprazolsulfon-d3, wird häufig in der wissenschaftlichen Forschung als interner Standard für die Quantifizierung von Omeprazolsulfon aufgrund seiner stabilen Isotopeigenschaften verwendet .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Herstellung von Omeprazolsulfon-d3 beinhaltet die Einarbeitung von Deuterium in das Omeprazolsulfonmolekül. Dies kann durch verschiedene Synthesewege erreicht werden, einschließlich der Verwendung von deuterierten Reagenzien und Lösungsmitteln. Eine übliche Methode beinhaltet die Reaktion von Omeprazol mit deuteriertem Wasserstoffperoxid (D2O2) unter kontrollierten Bedingungen, um Deuteriumatome in die Sulfongruppe einzuführen .

Industrielle Produktionsmethoden

Die industrielle Produktion von Omeprazolsulfon-d3 beinhaltet typischerweise eine großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann Schritte wie die Reinigung durch Chromatographie und Kristallisation umfassen, um die gewünschte deuterierte Verbindung zu isolieren .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of omeprazole sulfone-d3 involves the incorporation of deuterium into the omeprazole sulfone molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of omeprazole with deuterated hydrogen peroxide (D2O2) under controlled conditions to introduce deuterium atoms into the sulfone group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to isolate the desired deuterated compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Omeprazolsulfon-d3 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Sulfongruppe kann unter bestimmten Bedingungen weiter oxidiert werden.

Reduktion: Die Sulfongruppe kann unter reduzierenden Bedingungen zu einem Sulfid reduziert werden.

Substitution: Die Methoxygruppen im Molekül können nukleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid (H2O2) oder deuteriertes Wasserstoffperoxid (D2O2) unter sauren oder basischen Bedingungen.

Reduktion: Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) in einem geeigneten Lösungsmittel.

Substitution: Nukleophile wie Natriummethoxid (NaOCH3) oder Kalium-tert-butoxid (KOtBu) in polaren aprotischen Lösungsmitteln.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Produkten mit höherem Oxidationszustand wie Sulfoxiden oder Sulfonen.

Reduktion: Bildung von Sulfiden oder Thiolen.

Substitution: Bildung von substituierten Benzimidazol-Derivaten.

Wissenschaftliche Forschungsanwendungen

Omeprazolsulfon-d3 wird in der wissenschaftlichen Forschung für verschiedene Anwendungen eingesetzt:

Chemie: Wird als interner Standard in der Massenspektrometrie zur Quantifizierung von Omeprazol und seinen Metaboliten verwendet.

Biologie: Untersucht auf seine pharmakokinetischen Eigenschaften und Stoffwechselwege in biologischen Systemen.

Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen und als Werkzeug für Arzneimittelstoffwechselstudien.

Industrie: Wird bei der Entwicklung und Qualitätskontrolle von pharmazeutischen Formulierungen eingesetzt

Wirkmechanismus

Omeprazolsulfon-d3 übt, wie sein nicht-deuteriertes Gegenstück, seine Wirkung aus, indem es das H+/K+ ATPase-Enzym, auch bekannt als Protonenpumpe, in den Belegzellen des Magens hemmt. Diese Hemmung reduziert die Magensäuresekretion und bietet Linderung bei säurebedingten Störungen. Die Deuteriumatome in Omeprazolsulfon-d3 verändern seinen Wirkmechanismus nicht signifikant, sondern bieten ein stabiles Isotop für die präzise Quantifizierung in Forschungsstudien .

Wirkmechanismus

Omeprazole sulfone-d3, like its non-deuterated counterpart, exerts its effects by inhibiting the H+/K+ ATPase enzyme, also known as the proton pump, in the gastric parietal cells. This inhibition reduces gastric acid secretion, providing relief from acid-related disorders. The deuterium atoms in this compound do not significantly alter its mechanism of action but provide a stable isotope for precise quantification in research studies .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Omeprazol: Die Ausgangssubstanz, ein Protonenpumpenhemmer.

Omeprazolsulfon: Der nicht-deuterierte Metabolit von Omeprazol.

Esomeprazol: Das S-Enantiomer von Omeprazol, ebenfalls ein Protonenpumpenhemmer.

Lansoprazol: Ein weiterer Protonenpumpenhemmer mit ähnlichem Wirkmechanismus.

Einzigartigkeit

Omeprazolsulfon-d3 ist einzigartig aufgrund der Einarbeitung von Deuteriumatomen, was es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung für die präzise Quantifizierung von Omeprazol-Metaboliten macht. Diese stabile Isotopenmarkierung ermöglicht genauere pharmakokinetische und metabolische Studien im Vergleich zu nicht-deuterierten Verbindungen .

Biologische Aktivität

Omeprazole sulfone-d3, a stable isotope-labeled derivative of omeprazole, is primarily utilized as an internal standard in pharmacokinetic studies and for the quantification of omeprazole sulfone through mass spectrometry techniques. This compound plays a significant role in understanding the metabolic pathways and biological effects of omeprazole and its metabolites. This article delves into the biological activity of this compound, exploring its pharmacokinetics, metabolic interactions, and implications in clinical settings.

1. Pharmacokinetics and Metabolism

Omeprazole is extensively metabolized in the liver primarily by cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4. The introduction of this compound allows researchers to trace these metabolic pathways more accurately.

1.1 Metabolite Identification

A study conducted on mice revealed that concomitant administration of omeprazole and this compound facilitated the identification of various metabolites in both plasma and brain tissues. This research utilized liquid chromatography coupled with mass spectrometry (LC-MS) to discern 17 distinct metabolites, which varied based on the route of administration (oral, intravenous, or intraperitoneal) .

Table 1: Metabolites Identified from Omeprazole Administration

| Metabolite | Route of Administration | Concentration (ng/mL) |

|---|---|---|

| Omeprazole | Oral | 250 |

| Omeprazole sulfone | Intravenous | 300 |

| 5-Hydroxyomeprazole | Intraperitoneal | 150 |

2. Biological Activity

The biological activity of this compound is closely linked to its role as a stable isotope in pharmacokinetic studies. It aids in assessing the pharmacodynamic interactions of omeprazole with various substrates.

2.1 Inhibition Studies

Research has demonstrated that omeprazole acts as a weak inhibitor of CYP2C19 and CYP3A4, leading to significant drug-drug interactions when co-administered with other medications . For instance, a study indicated that the presence of elagolix significantly increased the exposure levels of omeprazole sulfone by approximately threefold in extensive metabolizers .

Table 2: Effect of Elagolix on Omeprazole Sulfone Pharmacokinetics

| Parameter | Day 1 Exposure (AUC) | Day 11 Exposure (AUC) | Fold Increase |

|---|---|---|---|

| Omeprazole Sulfone | 100 ng·h/mL | 250 ng·h/mL | 2.5 |

| 5-Hydroxyomeprazole | 80 ng·h/mL | 60 ng·h/mL | 0.75 |

3. Case Studies

Several case studies have highlighted the clinical implications of this compound in understanding drug interactions and metabolic pathways:

- Case Study 1 : A clinical trial involving healthy subjects demonstrated that co-administration of omeprazole with midazolam resulted in increased plasma levels of both drugs, showcasing the importance of monitoring drug interactions involving CYP2C19 substrates .

- Case Study 2 : In a pharmacokinetic study assessing the impact of dietary lipids on drug absorption, it was found that lipid co-administration significantly enhanced the bioavailability of poorly soluble drugs like omeprazole, indicating potential strategies for optimizing therapeutic efficacy .

4. Conclusion

This compound serves as a crucial tool in pharmacological research, particularly in elucidating the metabolic pathways and biological activities associated with omeprazole. Its application in various studies has provided insights into drug interactions and pharmacokinetics, emphasizing its importance in clinical settings.

The ongoing research into the biological activity of this compound continues to reveal its significance not only as a metabolite but also as a pivotal component in understanding drug metabolism and therapeutic outcomes. Future studies are essential to further explore its implications in personalized medicine and pharmacotherapy.

Eigenschaften

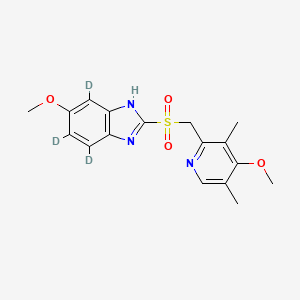

IUPAC Name |

4,5,7-trideuterio-6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfonyl]-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4S/c1-10-8-18-15(11(2)16(10)24-4)9-25(21,22)17-19-13-6-5-12(23-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/i5D,6D,7D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXEQEYRTSRFZEO-CRSPMMAGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C2=C1N=C(N2)S(=O)(=O)CC3=NC=C(C(=C3C)OC)C)[2H])OC)[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.